4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
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Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C25H29ClN4O3S2 and its molecular weight is 533.1. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis and Catalysis
A study by Sun et al. (2019) highlighted the development of a palladium-catalyzed C‒H functionalization/intramolecular asymmetric allylation cascade, enabling the synthesis of chiral 3,4-dihydroisoquinolones. This method employs environmentally friendly air as the terminal oxidant and achieves high yields and enantioselectivities, demonstrating the compound's relevance in asymmetric synthesis and catalysis (Sun et al., 2019).
Heterocyclic Compound Synthesis
Research on heterocyclic carboxamides, such as the synthesis and evaluation of these compounds for potential antipsychotic properties, shows the chemical's utility in creating molecules with significant biological activities. These studies involve evaluating the compounds' affinity towards various receptors, highlighting the compound's role in the development of new therapeutic agents (Norman et al., 1996).
Novel Synthetic Routes and Biological Activity Screening
Patel et al. (2009) synthesized various benzothiazole derivatives to screen them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This study demonstrates the compound's involvement in creating bioactive molecules and the importance of structural diversity in medicinal chemistry research (Patel et al., 2009).
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3S2.ClH/c1-17(2)28-15-13-21-23(16-28)33-25(26-21)27-24(30)19-9-11-20(12-10-19)34(31,32)29-14-5-7-18-6-3-4-8-22(18)29;/h3-4,6,8-12,17H,5,7,13-16H2,1-2H3,(H,26,27,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIJLSGVZNNVRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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